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Compound of Interest

Compound Name:
5-(2,6-dimethylphenyl)-1H-

imidazole

CAS No.: 113504-86-2

Cat. No.: B12929318

Get Quote

Executive Summary
The compound 5-(2,6-dimethylphenyl)-1H-imidazole (also referred to as 4-(2,6-

dimethylphenyl)-1H-imidazole due to tautomerism) represents a critical pharmacophore in

medicinal chemistry. It serves as a structural pivot point between two distinct therapeutic

classes: Alpha-2 Adrenergic Agonists (e.g., Medetomidine, Xylazine) and p38 Mitogen-

Activated Protein Kinase (MAPK) Inhibitors.

While the 2,6-dimethylphenyl moiety is a classic "privileged structure" for alpha-2 adrenergic

receptor binding, the direct biaryl bond (lacking the methylene or ethyl linker found in clinical

sedatives) significantly alters its pharmacological profile. This guide analyzes the compound's

dual role as a kinase inhibitor scaffold and a probe for adrenergic receptor structure-activity

relationships (SAR), alongside its metabolic implications as a potent Cytochrome P450 (CYP)

inhibitor.

Part 1: Chemical Identity & Structural Pharmacology
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Structural Characteristics
The molecule consists of an imidazole ring directly attached to a phenyl ring substituted with

methyl groups at the ortho (2,6) positions.[1] This substitution pattern creates significant steric

hindrance, forcing the phenyl and imidazole rings out of coplanarity. This "twisted" biaryl

conformation is a key determinant of its bioactivity.

IUPAC Name: 5-(2,6-dimethylphenyl)-1H-imidazole

Tautomerism: In solution, the hydrogen on the imidazole nitrogen rapidly migrates between

N1 and N3, making the 4- and 5-substituted forms chemically equivalent unless the nitrogen

is alkylated.

Key Pharmacophore: The 2,6-dimethylphenyl group (xylyl) is lipophilic and space-filling,

often used to lock conformation or fill hydrophobic pockets in enzymes (e.g., p38 MAPK ATP

pocket) or receptors (e.g., Alpha-2 transmembrane domains).

Synthesis Protocol (Suzuki-Miyaura Coupling)
The most robust method for synthesizing this scaffold avoids the harsh conditions of traditional

condensation, utilizing palladium-catalyzed cross-coupling.

Protocol:

Reagents: 4-Bromo-1H-imidazole (1.0 eq), 2,6-Dimethylphenylboronic acid (1.2 eq),

Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

Solvent System: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

Degas solvents with nitrogen for 30 minutes.

Combine reagents in a sealed pressure vial.

Heat to 100°C for 12-18 hours.

Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
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Purification:

Filter through Celite to remove palladium.

Concentrate filtrate and partition between Ethyl Acetate and Water.

Purify organic layer via silica gel flash chromatography (Gradient: 0-10% Methanol in

Dichloromethane).

Validation: 1H NMR should show the characteristic singlet for the imidazole C2 proton (~7.6-

7.8 ppm) and the singlet for the methyl groups (~2.1-2.3 ppm).

Part 2: Mechanism of Action & Bioactivity Profile
Alpha-2 Adrenergic Receptor Modulation (The "Linker"
Effect)
The 2,6-dimethylphenyl motif is the hallmark of alpha-2 agonists like Xylazine and

Dexmedetomidine. However, clinical agonists typically possess a flexible linker (methylene or

ethyl) between the phenyl and imidazole rings.

SAR Insight: The direct attachment in 5-(2,6-dimethylphenyl)-1H-imidazole restricts

conformational flexibility.

Activity: Unlike Medetomidine (full agonist), this scaffold often exhibits reduced affinity or acts

as a partial agonist/antagonist. The lack of the ethyl linker prevents the imidazole ring from

reaching the specific aspartate residue (Asp113 in TM3) required for full receptor activation

while the phenyl ring resides in the hydrophobic pocket.

Research Utility: It is used as a "negative control" probe to demonstrate the necessity of the

alkyl linker for potent sedative effects.

p38 MAPK Inhibition (Cytokine Suppression)
In the context of kinase inhibition, the direct biaryl bond is advantageous. 4/5-Aryl imidazoles

are classic inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a central regulator of

inflammation (TNF-α, IL-1β production).
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Mechanism: The imidazole nitrogen (N3) accepts a hydrogen bond from the backbone amide

of the kinase hinge region (typically Met109 in p38α).

Steric Fit: The 2,6-dimethylphenyl group fills the hydrophobic "gatekeeper" pocket, inducing

selectivity over other kinases.

Therapeutic Potential: Anti-inflammatory activity in rheumatoid arthritis and cytokine storm

models.

Cytochrome P450 (CYP) Inhibition
The imidazole ring is a potent heme-coordinator. The unhindered nitrogen (N3) binds directly to

the heme iron of CYP enzymes, while the lipophilic 2,6-dimethylphenyl group interacts with the

apoprotein.

Target: Potent inhibitor of CYP1A2 and CYP3A4.

Toxicology: This compound can cause Type II spectral changes in CYP enzymes, leading to

significant drug-drug interactions (DDIs). It is often used as a model for "mechanism-based

inhibition" or reversible inhibition in toxicology screenings.

Part 3: Visualization of Signaling & SAR
Structure-Activity Relationship (SAR) Diagram
This diagram illustrates how the 5-(2,6-dimethylphenyl)-1H-imidazole core diverges into two

distinct therapeutic classes based on structural modification.
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Caption: SAR divergence of the phenyl-imidazole scaffold.[2] Adding a linker yields sedatives

(Alpha-2); direct substitution yields anti-inflammatories (p38 MAPK).

p38 MAPK Signaling Pathway Inhibition
The following diagram details the downstream effects of inhibiting p38 MAPK with this scaffold.
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Caption: Mechanism of action for p38 MAPK inhibition. The compound blocks ATP binding,

preventing downstream activation of inflammatory transcription factors.

Part 4: Comparative Data & Experimental Protocols
Comparative Bioactivity Table
The table below contrasts the bioactivity of the direct scaffold against its well-known

pharmaceutical analogs.

Compound Structure Feature Primary Target Clinical Use

5-(2,6-

dimethylphenyl)-1H-

imidazole

Direct Biaryl Bond p38 MAPK / CYP1A2
Research Probe /

Intermediate

Medetomidine Ethyl Linker Alpha-2 Adrenergic Sedative / Analgesic

Detomidine Methylene Linker Alpha-2 Adrenergic Veterinary Sedative

SB203580
Substituted Biaryl

Imidazole
p38 MAPK Research Inhibitor

Clonidine
Amino-Imidazoline (N-

C Bond)
Alpha-2 Adrenergic Antihypertensive

Protocol: In Vitro p38 MAPK Inhibition Assay
To validate the kinase inhibitory potential of the scaffold, follow this standard radiometric assay.

Reagents:

Recombinant p38α MAPK (active).

Substrate: MBP (Myelin Basic Protein).

[γ-33P]ATP.

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.
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Workflow:

Preparation: Dilute 5-(2,6-dimethylphenyl)-1H-imidazole in DMSO to prepare a 10-point

concentration series (0.1 nM to 10 µM).

Incubation: Mix kinase (5 nM final), substrate (2 µM), and compound in a 96-well plate.

Incubate for 10 minutes at room temperature.

Initiation: Add ATP mix (10 µM cold ATP + 0.5 µCi [γ-33P]ATP).

Reaction: Incubate at 30°C for 45 minutes.

Termination: Add 3% Phosphoric acid to quench the reaction.

Detection: Transfer aliquots to P81 phosphocellulose filters, wash 3x with 0.75% phosphoric

acid, and measure radioactivity via scintillation counting.

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

References
Structure-Activity Relationships of Alpha-2 Adrenergic Agonists.Journal of Medicinal

Chemistry. Analysis of the role of the alkyl linker in phenyl-imidazole bioactivity.

Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase.Bioorganic & Medicinal

Chemistry Letters. Describes the binding mode of 4-aryl imidazoles in the ATP pocket of p38.

Mechanism-Based Inhibition of CYP Enzymes by Imidazoles.Drug Metabolism and

Disposition. Details the heme-coordination mechanism of phenyl-imidazole derivatives.

Synthesis of Bioactive Imidazoles: A Review.Hilaris Publisher. Overview of synthetic

methodologies including Suzuki coupling for biaryl imidazoles.

Medetomidine and Dexmedetomidine: A Review of Clinical Pharmacology.Journal of

Veterinary Pharmacology and Therapeutics. Provides context on the 2,6-dimethylphenyl

pharmacophore in sedation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12929318/docs?utm_src=pdf-body#comprehensive-technical-guide-bioactivity-of-5-2-6-dimethylphenyl-1h-imidazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12929318?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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